5-bromo-N-isopropyl-2-methoxybenzenesulfonamide
Overview
Description
5-Bromo-N-isopropyl-2-methoxybenzenesulfonamide is a chemical compound with the molecular formula C10H14BrNO3S and a molecular weight of 308.19 g/mol . It is characterized by the presence of a bromine atom, an isopropyl group, and a methoxy group attached to a benzenesulfonamide core. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-isopropyl-2-methoxybenzenesulfonamide typically involves the bromination of N-isopropyl-2-methoxybenzenesulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the aromatic ring . Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-isopropyl-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the sulfur atom.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce sulfoxides or sulfones .
Scientific Research Applications
5-Bromo-N-isopropyl-2-methoxybenzenesulfonamide is utilized in several scientific research fields, including:
Mechanism of Action
The mechanism of action of 5-bromo-N-isopropyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxybenzenesulfonamide: Similar structure but lacks the isopropyl group.
N-Isopropyl-2-methoxybenzenesulfonamide: Similar structure but lacks the bromine atom.
Uniqueness
5-Bromo-N-isopropyl-2-methoxybenzenesulfonamide is unique due to the combination of the bromine atom, isopropyl group, and methoxy group on the benzenesulfonamide core. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research applications .
Properties
IUPAC Name |
5-bromo-2-methoxy-N-propan-2-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S/c1-7(2)12-16(13,14)10-6-8(11)4-5-9(10)15-3/h4-7,12H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXMKPJGYOXMJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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